Loratadine N-Oxide

説明

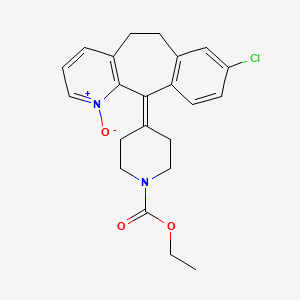

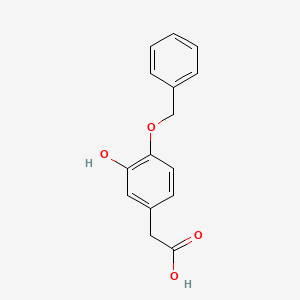

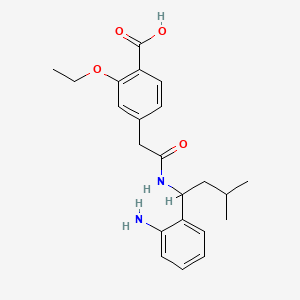

Loratadine N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .

Mode of Action

This compound, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

This compound impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Pharmacokinetics

The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of this compound’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .

生化学分析

Biochemical Properties

Loratadine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, loratadine. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for the biotransformation of this compound and its subsequent pharmacological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of histamine H1 receptors, leading to reduced allergic responses . Additionally, it has been observed to affect apoptosis and cell proliferation in certain cell types, indicating its potential role in cancer therapy . The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound acts as an inverse agonist at histamine H1 receptors, inhibiting their activity and reducing allergic symptoms . It also interacts with cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of histamine receptors and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of metabolites . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism to form desloratadine, its active metabolite . This process involves decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid. The metabolic pathways of this compound are crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues, with higher concentrations observed in the liver, spleen, and adrenal glands . These distribution patterns are essential for understanding the compound’s pharmacodynamics and potential therapeutic targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall pharmacological effects.

特性

IUPAC Name |

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRDESTWAYZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652620 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-62-8 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loratadine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)